molecular formula C9H10N4O B11908441 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B11908441
M. Wt: 190.20 g/mol
InChI Key: SMRRGLJVNWQKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine scaffold is a crucial structure in many drugs and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps.

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and operational simplicity, are often applied to optimize the synthesis for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazopyridine derivatives.

Comparison with Similar Compounds

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridine-2-carbohydrazide

InChI

InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)11-7-4-2-3-5-13(6)7/h2-5H,10H2,1H3,(H,12,14)

InChI Key

SMRRGLJVNWQKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.